

An In-depth Technical Guide to Methyl 2-methyl-2H-indazole-3-carboxylate

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Compound of Interest

Compound Name: Methyl 2-methyl-2H-indazole-3-carboxylate

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For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of **Methyl 2-methyl-2H-indazole-3-carboxylate**, a heterocyclic compound of growing interest. Due to the limited direct literature on this specific molecule, this paper synthesizes information from closely related analogs to provide a thorough understanding of its synthesis, properties, and potential applications.

Chemical Properties and Data

While specific experimental data for **Methyl 2-methyl-2H-indazole-3-carboxylate** is scarce in publicly available literature, its properties can be inferred from its constituent parts and related compounds. The core structure is a 2H-indazole, a bicyclic aromatic heterocycle, substituted with a methyl group at the 2-position of the indazole ring and a methyl carboxylate group at the 3-position.

For comparative purposes, the table below summarizes key data for the parent acid and the isomeric 1-methyl analog.

Compound	Molecular Formula	Molecular Weight (g/mol)	Reference
2-Methyl-2H-indazole-3-carboxylic acid	C ₉ H ₈ N ₂ O ₂	176.17	[1]
Methyl 1-methyl-1H-indazole-3-carboxylate	C ₁₀ H ₁₀ N ₂ O ₂	190.19	
Methyl 1H-indazole-3-carboxylate	C ₉ H ₈ N ₂ O ₂	176.17	[2][3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 2-methyl-2H-indazole-3-carboxylate** is through the N-alkylation of Methyl 1H-indazole-3-carboxylate. This reaction typically yields a mixture of two regioisomers: the N1-alkylated product (Methyl 1-methyl-1H-indazole-3-carboxylate) and the desired N2-alkylated product (**Methyl 2-methyl-2H-indazole-3-carboxylate**).^[4] The two isomers can be separated using silica gel chromatography, with the 2H-regioisomer generally exhibiting a higher R_f value.^[4]

Experimental Protocol: N-methylation of Methyl 1H-indazole-3-carboxylate (General Procedure)^[4]

This protocol is adapted from the general N-alkylation procedure for indazole-3-carboxylates.

Reagents and Conditions:

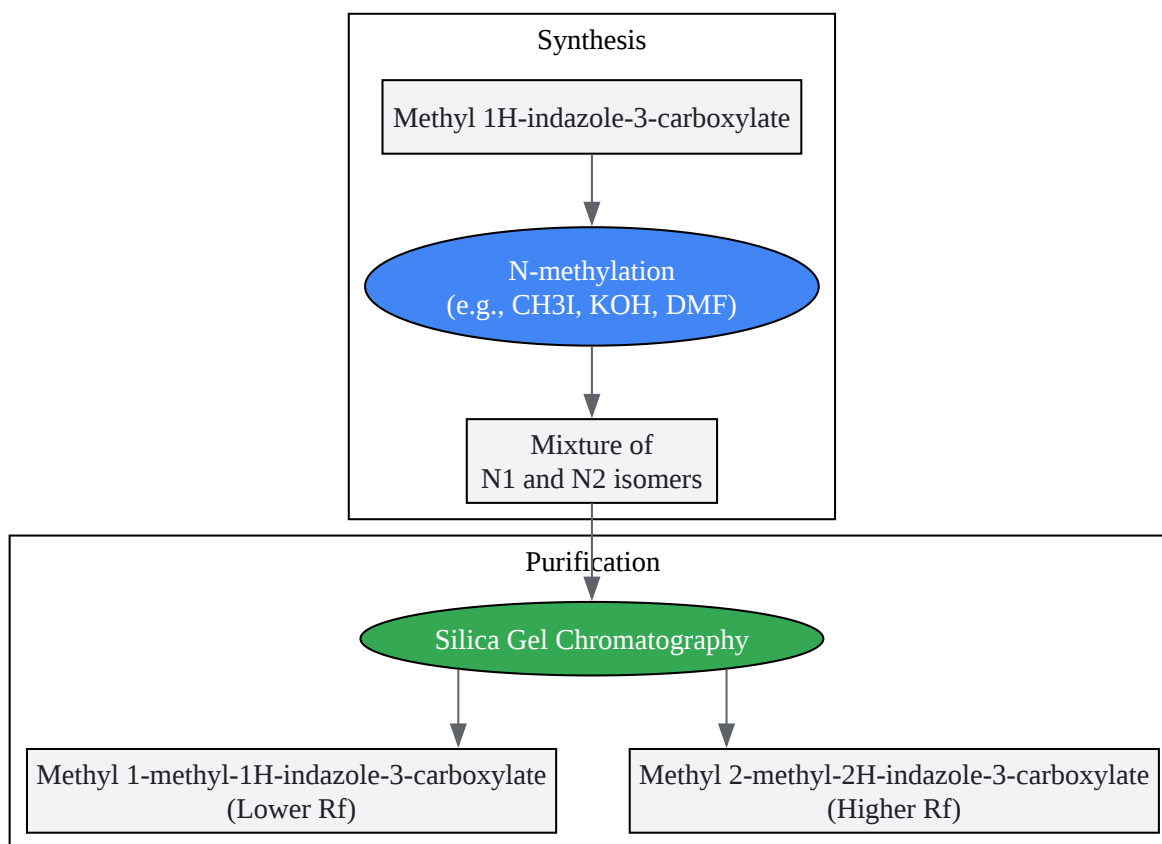
- Starting Material: Methyl 1H-indazole-3-carboxylate
- Alkylating Agent: A methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
- Base: Potassium hydroxide (KOH) or another suitable base.
- Solvent: Anhydrous Dimethylformamide (DMF).

- Reaction Temperature: Room temperature.
- Reaction Time: 3 hours.

Procedure:

- To a solution of Methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH and stir at room temperature.
- Add the methylating agent dropwise to the reaction mixture.
- Continue stirring at room temperature for 3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to separate the N1 and N2 isomers.

The following diagram illustrates the general workflow for the synthesis and separation of the N1 and N2 isomers.



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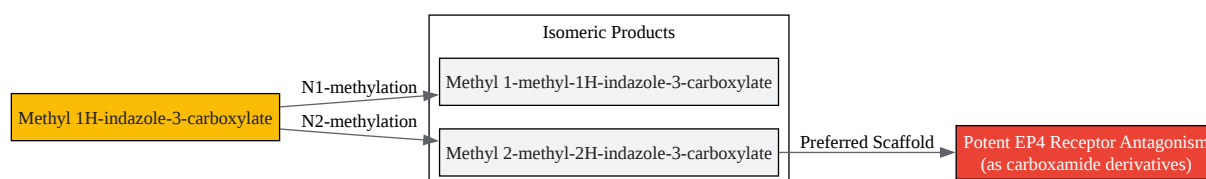
Synthetic workflow for **Methyl 2-methyl-2H-indazole-3-carboxylate**.

Biological Activity and Potential Applications

While direct biological data for **Methyl 2-methyl-2H-indazole-3-carboxylate** is not readily available, the 2H-indazole-3-carboxamide scaffold has been identified as a promising pharmacophore. Research has shown that derivatives of 2H-indazole-3-carboxamide are potent and selective prostanoid EP4 receptor antagonists.[4] The EP4 receptor is implicated in various physiological and pathological processes, including inflammation and cancer.

Notably, a study on a series of 2H-indazole-3-carboxamide derivatives revealed that the 2H-regioisomer is crucial for maintaining potent antagonist activity against the EP4 receptor, with the corresponding 1H-isomers showing significantly lower activity.[4] This suggests that the 2H-indazole core of **Methyl 2-methyl-2H-indazole-3-carboxylate** is a key structural feature for potential biological activity in this area.

The relationship between the starting material, the two methylated isomers, and their potential biological relevance is depicted in the diagram below.



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Relationship between indazole isomers and biological activity.

Conclusion

Methyl 2-methyl-2H-indazole-3-carboxylate represents a valuable synthetic intermediate for the development of pharmacologically active compounds, particularly those targeting the EP4 receptor. Its synthesis via the N-methylation of Methyl 1H-indazole-3-carboxylate is a feasible, albeit non-selective, route that necessitates chromatographic separation of the resulting regioisomers. The established preference for the 2H-indazole scaffold in potent EP4 receptor antagonists underscores the importance of this compound and warrants further investigation into its biological properties and potential therapeutic applications. Researchers in medicinal chemistry and drug discovery may find this molecule to be a key building block for novel therapeutics.

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